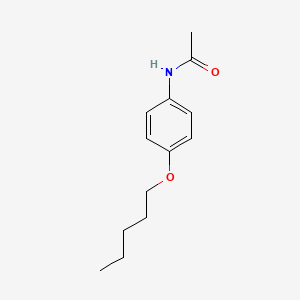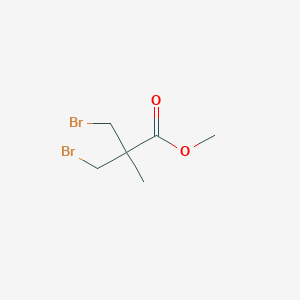amine hydrochloride CAS No. 259231-30-6](/img/structure/B6616891.png)
[(3-bromo-5-methylphenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromo-5-methylphenyl)methylamine hydrochloride is a chemical compound that features a bromine atom, a methyl group, and an amine group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-methylphenyl)methylamine hydrochloride typically involves the bromination of 5-methylbenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (3-bromo-5-methylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromo-5-methylphenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The amine group can be reduced to form a primary amine or an imine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary amines or imines.
Wissenschaftliche Forschungsanwendungen
(3-bromo-5-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-bromo-5-methylphenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group can form covalent bonds or hydrogen bonds with target molecules, leading to changes in their activity or function. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their biological activity.
Vergleich Mit ähnlichen Verbindungen
(3-bromo-5-methylphenyl)methylamine hydrochloride can be compared with similar compounds such as:
(3-bromo-5-methylphenyl)methylamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and properties.
(3-chloro-5-methylphenyl)methylamine hydrochloride: Chlorine atom instead of bromine, resulting in different chemical behavior and applications.
(3-bromo-5-methylphenyl)methylamine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methylphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-3-8(6-11-2)5-9(10)4-7;/h3-5,11H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNSVRPMJEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)

![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)


![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)


![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)

